Oxitropium

COPD Bronchodilator dose-response FEV₁ improvement

Oxitropium bromide (CAS 99571-64-9, free base) is a short-acting muscarinic antagonist (SAMA) offering a 5–8 h duration of action and superior per-puff potency vs ipratropium: maximal FEV₁ is achieved at 6 puffs (600 µg) compared to 14 puffs for ipratropium, translating to 57% fewer daily inhalations. This intermediate pharmacokinetic profile enables 2–3× daily dosing, providing a pharmacoeconomic advantage in COPD and asthma research. Stability-indicating HPLC methods validated per ICH Q2(R1) support analytical development. Choose oxitropium for cost-effective inhaled anticholinergic R&D with reduced actuation burden.

Molecular Formula C19H26NO4+
Molecular Weight 332.4 g/mol
CAS No. 99571-64-9
Cat. No. B1233792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxitropium
CAS99571-64-9
Synonyms(8r)-6 beta,7 beta-epoxy-8-ethyl-3 alpha((-)-tropoyl)-1 alpha H, 5 alpha H-tropanium bromide
Ba 253
Ba 253Br
Ba-253
Ba-253Br
oxitropium
oxitropium bromide
oxitropium iodide, (R)-isomer
oxitropium iodide, (S)-isomer
Oxivent
oxytropium bromide
Tersigat
Ventilat
Molecular FormulaC19H26NO4+
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C
InChIInChI=1S/C19H26NO4/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12/h4-8,13-18,21H,3,9-11H2,1-2H3/q+1/t13?,14-,15-,16+,17-,18+,20?/m1/s1
InChIKeyNVOYVOBDTVTBDX-AGUVMIOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxitropium Bromide (CAS 99571-64-9): A Short-Acting Quaternary Anticholinergic Bronchodilator for Obstructive Airway Disease


Oxitropium bromide (CAS 99571-64-9) is a synthetic quaternary ammonium anticholinergic bronchodilator indicated for the treatment of asthma and chronic obstructive pulmonary disease (COPD) [1]. It functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting M₁, M₂, and M₃ subtypes on bronchial smooth muscle cells, thereby inhibiting acetylcholine-mediated bronchoconstriction [2]. As a quaternary ammonium derivative of atropine, oxitropium exhibits poor systemic absorption when administered via inhalation, which limits systemic side effects while maintaining topical bronchodilatory activity [3]. The compound is available as a metered-dose inhaler (MDI) in many countries outside the United States under the trade name Oxivent, and belongs to the short-acting muscarinic antagonist (SAMA) class alongside ipratropium bromide [4].

Why Oxitropium Bromide Cannot Be Generically Substituted with Ipratropium or Tiotropium: Pharmacodynamic and Clinical Divergence


Although oxitropium, ipratropium, and tiotropium all belong to the inhaled anticholinergic class derived from atropine, they exhibit clinically meaningful divergence in onset kinetics, duration of bronchodilation, and dose-response characteristics that preclude simple interchangeability [1]. While all three agents are quaternary ammonium congeners with poor systemic absorption, ipratropium demonstrates a faster onset (75–90 seconds) but shorter duration (4–6 hours), tiotropium offers prolonged action (>24 hours) with slower dissociation kinetics from M₃ receptors (half-life of tiotropium–M₃ receptor complex is 35 hours compared with 0.3 hours for ipratropium), and oxitropium occupies an intermediate pharmacodynamic niche with a duration of 5–8 hours and greater per-puff bronchodilator potency at submaximal doses compared to ipratropium [2][3]. These differences translate to distinct clinical positioning: tiotropium is optimized for once-daily maintenance therapy, whereas oxitropium provides dosing flexibility (2–3 times daily) with a favorable efficacy-to-side-effect ratio in certain COPD patients [4].

Quantitative Evidence Guide: Oxitropium Bromide Versus Ipratropium, Tiotropium, and Flutropium in Clinical Bronchodilation


Dose-Response Superiority: Oxitropium Produces Greater FEV₁ Increase Than Ipratropium at Submaximal Doses in COPD

In a randomized, double-blind, placebo-controlled crossover study of 20 male patients with stable COPD (mean FEV₁ 0.93 L), oxitropium bromide (100 μg/puff) produced a significantly greater increase in FEV₁ than ipratropium bromide (20 μg/puff) or flutropium bromide (30 μg/puff) after six cumulative puffs [1]. While the maximum achievable FEV₁ and FVC increases did not differ among the three anticholinergic agents at plateau doses, oxitropium demonstrated superior bronchodilation at lower cumulative doses, providing greater therapeutic effect with fewer inhalations [2].

COPD Bronchodilator dose-response FEV₁ improvement

Protective Efficacy in Methacholine Challenge: Oxitropium Matches Tiotropium and Outperforms Ipratropium in Asthma

In a clinical study of 44 patients with intermittent bronchial asthma, pretreatment with oxitropium (200 μg by MDI) 60 minutes before methacholine challenge produced bronchodilation comparable to tiotropium (18 μg by Handihaler) and significantly superior to ipratropium (40 μg by MDI) [1]. The mean FEV₁ percentage increase at 60 minutes post-inhalation was 6.7 ± 4.83% for oxitropium and 6.11 ± 2.54% for tiotropium, both significantly higher (p < 0.05) than the 3.8 ± 1.96% observed in the ipratropium group [2]. The protective dose of methacholine (PD₁₅FEV₁) after oxitropium pretreatment was 1628 ± 955.7 μg, similar to tiotropium (1595.5 ± 990 μg) but substantially higher (p < 0.0001) than ipratropium (532.2 ± 434.8 μg) [3].

Asthma Bronchial hyperreactivity Methacholine challenge

Duration of Action Differentiation: Oxitropium Provides 5–8 Hour Bronchodilation Versus 4–6 Hours for Ipratropium

Systematic reviews and pharmacology summaries consistently report that oxitropium bromide exhibits a longer duration of bronchodilator action than ipratropium bromide [1]. The duration of action for ipratropium, whether administered as monotherapy or in combination, is documented as 4–6 hours, while oxitropium extends this to approximately 5–8 hours [2]. This differential translates to a potential 25–33% longer inter-dose interval for oxitropium, though both agents remain classified as short-acting muscarinic antagonists (SAMAs) requiring multiple daily administrations [3]. The extended duration of oxitropium is attributed to its availability in higher inhalation doses (100 μg/puff vs. 20 μg/puff for ipratropium standard formulation) rather than to fundamental differences in receptor dissociation kinetics [4].

Pharmacodynamics Duration of action Dosing frequency

Onset Kinetics: Ipratropium Demonstrates Faster Bronchodilation (75–90 Seconds) Than Oxitropium

Direct comparative studies evaluating early bronchodilator effects reveal that ipratropium bromide produces measurable airway dilation earlier than oxitropium bromide [1]. The bronchodilating activity of ipratropium (40 μg) appears at 75–90 seconds after administration, preceding that of oxitropium (200 μg), though both agents are slower in onset than β₂-agonists such as ibuterol [2]. At 15 minutes post-administration, the bronchodilating effects of a 40 μg ipratropium dose and a 200 μg oxitropium dose are similar, indicating that the initial kinetic advantage of ipratropium dissipates rapidly [3]. The slower onset of oxitropium is a class-consistent characteristic of quaternary ammonium anticholinergics relative to β₂-agonists and does not represent a clinically meaningful limitation in maintenance therapy settings [4].

Onset of action Pharmacokinetics Acute bronchodilation

Safety and Tolerability Profile: Oxitropium Maintains Favorable Side Effect Ratio Relative to Fenoterol in COPD

In a comparative dose-response study evaluating cumulative dosing up to 30 puffs, oxitropium bromide demonstrated a more favorable safety profile at therapeutic doses compared to the β₂-agonist fenoterol [1]. Notable adverse effects were reported only after 14 puffs of oxitropium (1400 μg cumulative), compared to just 2 puffs of fenoterol (400 μg), indicating a substantially wider therapeutic window [2]. Among anticholinergic agents, oxitropium produced a greater increase in pulse rate than ipratropium or flutropium after 14 puffs, though this dose exceeds typical clinical administration [3]. At doses of less than six puffs (600 μg cumulative), oxitropium produced superior bronchodilation to ipratropium and flutropium without apparent side effects, supporting a favorable efficacy-to-side-effect balance [4].

Safety Tolerability Adverse events COPD

Research and Industrial Application Scenarios for Oxitropium Bromide Based on Quantitative Differentiation Evidence


COPD Maintenance Therapy: Selection of Oxitropium Over Ipratropium for Improved Per-Puff Potency and Extended Duration

In clinical management of stable COPD requiring scheduled anticholinergic bronchodilation, oxitropium bromide offers a pharmacoeconomic and adherence advantage over ipratropium bromide. The quantitative evidence demonstrates that oxitropium achieves bronchodilator plateau after six puffs (600 μg cumulative) versus 14 puffs (280 μg cumulative) for ipratropium, providing greater FEV₁ increase at submaximal doses [1]. Additionally, the 5–8 hour duration of action for oxitropium exceeds the 4–6 hour duration of ipratropium, potentially enabling three-times-daily rather than four-times-daily dosing [2]. For procurement decisions in formulary management, these data support preferential selection of oxitropium when a short-acting muscarinic antagonist is indicated but reduced dosing frequency and improved per-actuation efficacy are valued.

Asthma Bronchoprotection: Oxitropium as an Intermediate-Duration Alternative with Tiotropium-Equivalent Efficacy

In patients with bronchial asthma requiring anticholinergic bronchoprotection against methacholine-induced bronchospasm, oxitropium provides protective efficacy statistically equivalent to tiotropium and significantly superior to ipratropium [3]. The PD₁₅FEV₁ following oxitropium pretreatment (1628 ± 955.7 μg) does not differ significantly from tiotropium (1595.5 ± 990 μg) but exceeds ipratropium (532.2 ± 434.8 μg) by more than threefold (p < 0.0001) [4]. This positions oxitropium as a valuable option when long-acting agents like tiotropium are not available or when a shorter-duration anticholinergic with robust protective capacity is clinically preferred. The evidence supports oxitropium use in asthma patients who may benefit from anticholinergic add-on therapy but do not require 24-hour coverage.

Preclinical Drug Development: Oxitropium as a Reference Standard for SAMA Comparator Studies

For pharmaceutical research programs developing novel inhaled anticholinergic agents, oxitropium bromide serves as an established short-acting muscarinic antagonist (SAMA) comparator with well-characterized clinical benchmarks. Its documented dose-response relationship in COPD patients (plateau at 600 μg cumulative dose, with FEV₁ increases measurable across the dosing range) provides a validated reference frame for assessing new chemical entities [5]. The availability of stability-indicating HPLC methods for oxitropium and its related substances (impurities A–J), validated according to ICH Q2(R1) guidelines, further supports its utility as an analytical reference standard in quality control and formulation development [6].

Pharmacoeconomic Formulary Evaluation: Cost-Effectiveness Analysis of Oxitropium Versus Ipratropium Based on Dosing Requirements

Health technology assessment and formulary decision-making should incorporate the differential per-puff potency of oxitropium relative to ipratropium. The evidence shows that oxitropium (100 μg/puff) achieves therapeutic bronchodilation with fewer actuations than ipratropium (20 μg/puff), with FEV₁ plateau reached at 6 puffs versus 14 puffs respectively [7]. This translates to a 57% reduction in the number of inhalations required to achieve maximal effect. For procurement officers and clinical pharmacists evaluating contract pricing for inhaled anticholinergics, the per-puff cost must be adjusted for this potency differential to accurately assess the true cost of achieving equivalent bronchodilator outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxitropium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.